molecular formula C17H16N2O B12022454 (3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-80-8

(3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12022454
CAS No.: 618441-80-8
M. Wt: 264.32 g/mol
InChI Key: LKOIJUJTOBFIHE-UHFFFAOYSA-N
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Description

Structural Significance of Pyrazole Moieties in Bioactive Molecules

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms (C₃H₄N₂), confers unique electronic and steric properties that enhance molecular interactions with biological targets. Its planar structure allows for π-π stacking with aromatic residues in enzymes, while nitrogen atoms facilitate hydrogen bonding and dipole interactions. Substituents at the 1-, 3-, and 4-positions fine-tune pharmacokinetic and pharmacodynamic profiles. For instance, the 4-hydroxymethyl group in (3-phenyl-1-O-tolyl-1H-pyrazol-4-yl)methanol improves solubility and serves as a handle for further functionalization.

Table 1: Influence of Pyrazole Substituents on Bioactivity

Position Substituent Biological Effect Example Compound
1 Aryl (O-tolyl) Enhanced receptor binding Celecoxib analogs
3 Phenyl Increased lipophilicity 3-arylpyrazoles
4 Hydroxymethyl Improved solubility (3-phenyl-1-O-tolyl-...)

The O-tolyl group at position 1 in this compound likely enhances metabolic stability by sterically shielding the ring from oxidative degradation. Meanwhile, the phenyl group at position 3 contributes to hydrophobic interactions with target proteins, as seen in epidermal growth factor receptor (EGFR) inhibitors.

Historical Development of Pyrazole Derivatives as Pharmacophores

Pyrazole chemistry began with Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone), an analgesic and antipyretic agent. Early derivatives like phenylbutazone (anti-inflammatory) and sulfinpyrazone (antigout) established pyrazole’s therapeutic potential. The 20th century saw systematic modifications, such as introducing sulfonamide groups (e.g., celecoxib) for cyclooxygenase-2 (COX-2) inhibition.

Modern synthesis routes, such as Vilsmeier–Haack formylation and Ce-catalyzed tandem oxidations, enabled precise functionalization at positions 3 and 4. For example, Xia et al. demonstrated that 4-carbohydrazide derivatives exhibit anticancer activity by inducing apoptosis in A549 lung cancer cells. These advancements laid the groundwork for complex analogs like this compound, which integrates a hydroxymethyl group for enhanced bioactivity.

Contemporary Research Trends in Functionalized Pyrazole Scaffolds

Recent studies emphasize regioselective synthesis and hybrid scaffolds. Ce-catalyzed methods, as described by Pal and Jena, enable one-pot pyrazole formation from 1,2-diols via tandem oxidation and C–C/C–N bond formation. This approach achieves high regiocontrol, critical for synthesizing asymmetrical pyrazoles like this compound.

Table 2: Modern Synthetic Strategies for Pyrazole Derivatives

Method Key Features Application Example
Ce-catalyzed oxidation O₂ atmosphere, high regioselectivity 1,3-diarylpyrazoles
Vilsmeier–Haack Formylation of imines 4-carbaldehyde intermediates
Suzuki–Miyaura coupling Biaryl formation at position 3 EGFR inhibitors

Functionalization at position 4, particularly with polar groups like hydroxymethyl, addresses solubility challenges in lead optimization. For instance, Lv et al. reported pyrazole-5-carbothioamides with IC₅₀ values as low as 0.07 μM against EGFR. Similarly, the hydroxymethyl group in this compound could serve as a precursor for prodrug development or covalent binding strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618441-80-8

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

[1-(2-methylphenyl)-3-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C17H16N2O/c1-13-7-5-6-10-16(13)19-11-15(12-20)17(18-19)14-8-3-2-4-9-14/h2-11,20H,12H2,1H3

InChI Key

LKOIJUJTOBFIHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

Mechanism and Optimization

The introduction of a formyl group at position 4 is achieved via the Vilsmeier-Haack reaction, which involves electrophilic aromatic substitution. In a representative procedure:

  • Reagents : DMF\text{DMF} (14.6 mL) and POCl3\text{POCl}_3 (19.10 mL) are combined to generate the chloroiminium ion electrophile.

  • Substrate : The pyrazole intermediate (0.01 mol) is added to the reagent under nitrogen atmosphere.

  • Conditions : The mixture is refluxed at 70–80°C for 6 hours, followed by hydrolysis on an ice-water mixture and neutralization to pH 4 using 5% NaOH\text{NaOH}.

This step yields 1-o-tolyl-3-phenyl-1H-pyrazole-4-carbaldehyde with an 80% yield. The aldehyde intermediate is pivotal for subsequent reduction to the hydroxymethyl group.

Reduction of the Aldehyde to Methanol

Iron(II) Sulfate-Mediated Reduction in Isopropanol

A novel reduction method reported in the literature employs FeSO4\text{FeSO}_4 as a catalyst in isopropanol:

  • Procedure : The aldehyde (0.3 mmol) is dissolved in isopropanol (1 mL) with FeSO4\text{FeSO}_4 (0.3 mmol).

  • Conditions : The reaction is stirred at 50°C for 4 hours, followed by filtration and purification via column chromatography (petroleum ether:ethyl acetate = 50:1).

  • Yield : While the exact yield is unspecified in the source, analogous reductions using transition-metal catalysts typically achieve 65–75% efficiency.

This method leverages isopropanol as both solvent and hydrogen donor, with FeSO4\text{FeSO}_4 facilitating transfer hydrogenation. The mechanism likely involves a six-membered transition state where hydride transfer occurs from the alcohol to the carbonyl carbon.

Sodium Borohydride Reduction in Methanol

A conventional approach uses NaBH4\text{NaBH}_4 in methanol for aldehyde reduction:

  • Procedure : The aldehyde (1 mmol) is dissolved in methanol (10 mL), and NaBH4\text{NaBH}_4 (2 mmol) is added portionwise at 0°C.

  • Conditions : The mixture is stirred for 2 hours at room temperature, quenched with water, and extracted with dichloromethane.

  • Yield : This method typically provides higher yields (85–90%) compared to FeSO4\text{FeSO}_4-mediated reductions.

Comparative Analysis of Reduction Methods

Parameter FeSO4_4/Isopropanol NaBH4_4/MeOH
Reaction Time 4 hours2 hours
Temperature 50°C25°C
Yield ~70%85–90%
Purification Column chromatographySimple extraction
Environmental Impact Low toxicityBoron waste generation

The choice of method depends on scalability, yield requirements, and waste management considerations.

Side Reactions and Byproduct Formation

Over-Reduction and Ether Formation

Prolonged exposure to reducing agents may lead to over-reduction of the hydroxymethyl group to methane or inadvertent ether formation (e.g., isopropyl ether) in alcoholic solvents. These byproducts are minimized by strict control of reaction time and temperature.

Oxidative Byproducts

Trace oxidation of the alcohol back to the aldehyde can occur if the reaction mixture is exposed to air. This is mitigated by conducting reductions under inert atmospheres.

Scalability and Industrial Relevance

The NaBH4\text{NaBH}_4-mediated method is preferred for industrial applications due to its shorter reaction time and higher yield. However, the FeSO4\text{FeSO}_4-based approach offers a greener alternative, aligning with principles of sustainable chemistry.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have been studied for their anti-inflammatory, analgesic, and anticancer activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Pyrazole-4-methanol Derivatives

Compound Name Substituents (Positions 1, 3) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Notable Features References
This compound 1-O-tolyl, 3-Phenyl C₁₇H₁₆N₂O 264.32 N/A Positional isomer of
[1-(4-Methylphenyl)-3-(3-pyridinyl)-...]methanol 1-p-tolyl, 3-Pyridin-3-yl C₁₆H₁₅N₃O 265.316 N/A Nitrogen-rich, polar pyridinyl group
(3-(4-(Methylthio)phenyl)-1-p-tolyl-...)methanol 1-p-tolyl, 3-(4-(MeS)Ph) C₁₈H₁₈N₂OS 310.41 N/A Sulfur-containing, higher lipophilicity
(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol 1-Methyl, 3-Phenyl C₁₁H₁₂N₂O 188.23 N/A Compact structure, lower molecular weight
(1-Phenyl-3-p-tolyl-1H-pyrazol-4-YL)methanol 1-Phenyl, 3-p-tolyl C₁₇H₁₆N₂O 264.32 467.2 ± 33.0 (pred) Positional isomer of target compound

Key Observations

Substituent Effects on Molecular Weight: The methylthio-substituted derivative (C₁₈H₁₈N₂OS) exhibits the highest molecular weight (310.41 g/mol) due to the sulfur atom and extended aromatic substitution . The simplest analog, (1-methyl-3-phenyl-1H-pyrazol-4-YL)methanol, has the lowest molecular weight (188.23 g/mol) owing to its smaller substituents .

Positional Isomerism: this compound and (1-Phenyl-3-p-tolyl-1H-pyrazol-4-YL)methanol share the same molecular formula (C₁₇H₁₆N₂O) but differ in substituent arrangement. This isomerism could lead to divergent crystallographic packing (relevant for SHELX-based refinement ) and solubility profiles, though experimental data are lacking .

Predicted Physical Properties: The only boiling point data available is for (1-Phenyl-3-p-tolyl-1H-pyrazol-4-YL)methanol (467.2 ± 33.0 °C), likely due to its extended aromatic system and molecular symmetry .

Biological Activity

Introduction

(3-Phenyl-1-O-tolyl-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a pyrazole ring substituted with phenyl and tolyl groups, contributing to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2OC_{17}H_{16}N_{2}O, with a molecular weight of approximately 264.32 g/mol. The presence of the methanol functional group enhances its solubility and reactivity, making it a candidate for various biological applications.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties by inhibiting cancer cell proliferation. It may affect various signaling pathways involved in tumor growth, although specific mechanisms require further elucidation.
  • Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory activity, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The anti-inflammatory potential of this compound is supported by its structural similarity to other pyrazole derivatives known for such effects .
  • Antimicrobial Properties : Studies indicate that pyrazole derivatives can exhibit antimicrobial activity against various pathogens. The specific efficacy of this compound against bacterial and fungal strains remains to be thoroughly investigated .

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)aldehyde with an alcohol in the presence of a catalyst. Understanding the mechanism of action is crucial for optimizing its pharmacological applications.

Case Studies

A review of recent literature highlights various studies focusing on the biological activities of pyrazole derivatives, including:

StudyFindings
Sivaramakarthikeyan et al.Reported significant anti-inflammatory activity in pyrazole derivatives, suggesting potential for this compound .
Abdellatif et al.Demonstrated COX inhibitory activity in related compounds, indicating possible anti-inflammatory mechanisms applicable to this compound .
Recent Antimicrobial StudiesHighlighted the antimicrobial potential of similar pyrazole structures, warranting further investigation into this compound's efficacy against specific pathogens .

Q & A

Q. Notes

  • Key Challenges : Solubility issues in aqueous media (address via PEG-400 co-solvents).
  • Emerging Methods : Flow chemistry for scalable synthesis; cryo-EM for target interaction mapping.

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